molecular formula C7H9F3O3 B6190592 ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate, Mixture of diastereomers CAS No. 2648956-86-7

ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate, Mixture of diastereomers

Cat. No.: B6190592
CAS No.: 2648956-86-7
M. Wt: 198.1
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Description

Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate: is a chemical compound that exists as a mixture of diastereomers. This compound features a cyclopropane ring with a trifluoromethyl group and a hydroxyl group attached to the first carbon, and an ethyl carboxylate group attached to the same carbon. The presence of multiple stereocenters results in the formation of diastereomers, which are isomers that have different configurations at one or more of the stereocenters but are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the cyclization of a trifluoromethyl-substituted ketone with a hydroxyl group in the presence of a strong acid catalyst. The reaction conditions typically require low temperatures and anhydrous conditions to prevent side reactions.

Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The use of catalysts and optimization of reaction conditions are crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: : Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: : The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its trifluoromethyl group can enhance the binding affinity and selectivity of bioactive molecules.

Medicine: : In medicinal chemistry, ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.

Industry: : The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate include other cyclopropane derivatives with different substituents, such as ethyl 1-hydroxy-2-(chloromethyl)cyclopropane-1-carboxylate and ethyl 1-hydroxy-2-(bromomethyl)cyclopropane-1-carboxylate.

Uniqueness: : The presence of the trifluoromethyl group in ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate distinguishes it from other cyclopropane derivatives. This group enhances the compound's chemical stability and biological activity, making it a valuable compound in various applications.

Properties

CAS No.

2648956-86-7

Molecular Formula

C7H9F3O3

Molecular Weight

198.1

Purity

95

Origin of Product

United States

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